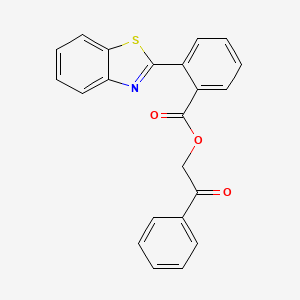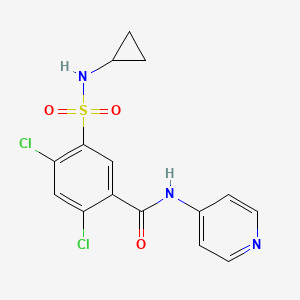![molecular formula C18H19N3O2S B11071527 5,5-dimethyl-15-(2-methylprop-2-enoxy)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11071527.png)
5,5-dimethyl-15-(2-methylprop-2-enoxy)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-15-(2-methylprop-2-enoxy)-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11,13,15-hexaene is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-15-(2-methylprop-2-enoxy)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene typically involves multi-step reactions. These reactions often start with simpler precursors and involve the formation of multiple rings and functional groups. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-15-(2-methylprop-2-enoxy)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
5,5-dimethyl-15-(2-methylprop-2-enoxy)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene has several scientific research applications:
Chemistry: It is used in the study of complex organic synthesis and reaction mechanisms.
Biology: It may be investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its interactions with biological targets.
Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-15-(2-methylprop-2-enoxy)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5-dimethyl-15-(2-methylprop-2-enoxy)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene include other tetracyclic compounds with similar structural motifs. Examples include:
- 2-(5,5-dimethyl-15-oxo-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(4-methoxyphenyl)acetamide .
- N-(3-chlorophenyl)-2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide .
Uniqueness
The uniqueness of 5,5-dimethyl-15-(2-methylprop-2-enoxy)-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8Its combination of functional groups and ring systems may offer distinct reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
5,5-dimethyl-15-(2-methylprop-2-enoxy)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene |
InChI |
InChI=1S/C18H19N3O2S/c1-10(2)7-22-16-15-14(19-9-20-16)12-5-11-8-23-18(3,4)6-13(11)21-17(12)24-15/h5,9H,1,6-8H2,2-4H3 |
InChI Key |
NIFZHJACPKDYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=NC=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-7-phenyl-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11071447.png)


![(2E)-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11071469.png)
![2-amino-4-(3-methylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B11071485.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-[5-(2-fluorobenzyl)-2H-tetrazol-2-yl]benzoate](/img/structure/B11071499.png)
![5-[(4-ethoxy-3-nitrobenzyl)sulfanyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B11071508.png)
![5-(4-ethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11071514.png)
![4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11071515.png)

![5-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11071523.png)
![1-{[3,4,5-Trimethoxy-2-(piperidinosulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B11071535.png)
![1-{2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B11071536.png)
![Ethyl [5'-benzyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11071543.png)
